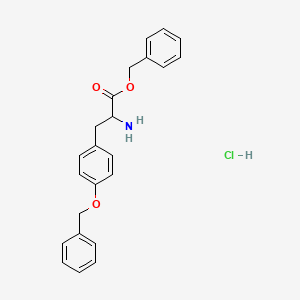
4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate: is a complex organic compound with the molecular formula C26H19BrN2O4 and a molecular weight of 503.356 g/mol This compound is known for its unique structure, which includes a naphthyloxy group, an acetyl group, a carbohydrazonoyl group, and a bromobenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of 1-Naphthyloxyacetic Acid: This can be achieved by reacting 1-naphthol with chloroacetic acid in the presence of a base.
Acetylation: The 1-naphthyloxyacetic acid is then acetylated using acetic anhydride to form 1-naphthyloxyacetyl chloride.
Carbohydrazonoyl Formation: The acetyl chloride is reacted with hydrazine to form the carbohydrazonoyl intermediate.
Coupling with 4-Aminophenyl 3-Bromobenzoate: Finally, the carbohydrazonoyl intermediate is coupled with 4-aminophenyl 3-bromobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its primary use in research. the synthesis would likely involve similar steps as the laboratory preparation, scaled up with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The naphthyloxy group can be oxidized under strong oxidizing conditions.
Reduction: The carbohydrazonoyl group can be reduced to form corresponding amines.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthyloxy group.
Reduction: Amines derived from the carbohydrazonoyl group.
Substitution: Substituted benzoates with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The naphthyloxy group can interact with hydrophobic pockets in proteins, while the carbohydrazonoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
Uniqueness
4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyloxy group enhances its hydrophobic interactions, while the carbohydrazonoyl group allows for specific hydrogen bonding, making it a versatile compound in research applications.
Eigenschaften
CAS-Nummer |
302910-43-6 |
|---|---|
Molekularformel |
C26H19BrN2O4 |
Molekulargewicht |
503.3 g/mol |
IUPAC-Name |
[4-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H19BrN2O4/c27-21-8-3-7-20(15-21)26(31)33-22-13-11-18(12-14-22)16-28-29-25(30)17-32-24-10-4-6-19-5-1-2-9-23(19)24/h1-16H,17H2,(H,29,30)/b28-16+ |
InChI-Schlüssel |
FRGLPYTUCJCMMU-LQKURTRISA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11981564.png)

![3-Methyl-N-[2,2,2-trichloro-1-(2-fluoro-phenylamino)-ethyl]-butyramide](/img/structure/B11981574.png)
![7,9-Dichloro-5-(2-methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11981577.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11981589.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981611.png)
![3-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11981620.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11981622.png)
![N'-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11981630.png)
![7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981634.png)


![diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11981655.png)
